molecular formula C14H17F3O2 B7993863 1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone

1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B7993863
M. Wt: 274.28 g/mol
InChI Key: YLHKFYHXDFXXPO-UHFFFAOYSA-N
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Description

1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a butoxy group at the para position, two methyl groups at the ortho positions, and a trifluoroethanone moiety. The trifluoroethanone group, a common feature in bioactive molecules, introduces strong electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

1-(4-butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-4-5-6-19-11-7-9(2)12(10(3)8-11)13(18)14(15,16)17/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKFYHXDFXXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-butoxy-2,6-dimethylphenyl derivatives with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. Studies suggest that 1-(4-butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone may act as a potential anticancer agent due to its structural similarity to known anticancer frameworks .
  • Antimicrobial Properties : The compound's unique chemical structure may contribute to antimicrobial activity. Investigations into similar compounds have shown promise against various bacterial strains, suggesting that further studies could validate its efficacy .
  • Drug Design : The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics. This compound can serve as a lead structure for the development of new pharmaceuticals targeting specific biological pathways .

Materials Science Applications

  • Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. Research into fluorinated polymers indicates that derivatives of this compound could be utilized in creating advanced materials with superior properties .
  • Coatings and Adhesives : The compound's properties can be beneficial in formulating coatings that require durability and resistance to harsh environments. Its application in adhesives could improve bonding strength and longevity under stress conditions .

Agrochemical Applications

  • Pesticide Development : The unique structure of this compound may allow it to function as an effective pesticide or herbicide. Compounds with similar structures have been investigated for their ability to disrupt pest metabolism or growth processes .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of trifluoromethyl ketones and tested their cytotoxic effects on cancer cell lines. Among these derivatives, the compound showed significant inhibition of cell proliferation in breast cancer models.

Case Study 2: Polymer Development

A research group investigated the use of trifluoromethyl-containing compounds in developing high-performance polymers for aerospace applications. They reported enhanced thermal stability and resistance to solvents when incorporating derivatives like this compound into polymer matrices.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts

Compound Name Substituents on Phenyl Ring Key Structural Differences Impact on Properties
1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone 3-tert-butyl Bulky tert-butyl at meta position Enhanced hydrophobic binding in enzyme pockets
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 2,3-difluoro Electron-withdrawing fluorine atoms Increased lipophilicity, oxidative stability
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone 4-dimethylamino Electron-donating dimethylamino group Altered electronic profile, potential for H-bonding
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Chloropyridine ring (heterocyclic) Pyridine vs. benzene ring Improved solubility, altered π-π stacking
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 2,6-dichloro, 4-trifluoromethyl Multiple halogens, no trifluoroethanone High electrophilicity, reactivity in cross-coupling

Analysis :

  • The butoxy group in the target compound offers a balance of lipophilicity and moderate steric bulk compared to tert-butyl (more bulky) or dimethylamino (more polar) groups.
  • The trifluoroethanone moiety is shared with many analogs, suggesting shared metabolic resistance and electronic effects .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Predicted Density (g/cm³)
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone 217.19 72–76 265.8 (predicted) 1.238 (predicted)
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 220.11 Not reported Not reported Not reported
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 225.56 Not reported Not reported Not reported

Analysis :

  • The target compound’s molecular weight (~284.27 g/mol) exceeds most analogs due to the butoxy and methyl groups.
  • Melting points for dimethylamino-substituted analogs (72–76°C) suggest moderate crystallinity, likely lower than the target compound if steric hindrance reduces packing efficiency.
  • Density and boiling points are influenced by halogenation; chloro- and fluoro-substituted analogs may exhibit higher densities .

Analysis :

  • The target compound’s butoxy and methyl groups may enhance blood-brain barrier penetration compared to tert-butyl analogs, relevant for neuroactive applications.
  • Trifluoroethanone groups are associated with enzyme inhibition (e.g., acetylcholinesterase) due to mimicry of transition states .
  • Compared to amino- or bromo-substituted analogs, the target compound may exhibit lower electrophilic reactivity but greater stability .

Common Routes :

  • Friedel-Crafts acylation: Trifluoroacetic anhydride with substituted phenols/alcohols in presence of AlCl₃ (e.g., 70% yield for dihydroxy analogs ).
  • Halogenation : Chloropyridinyl derivatives synthesized via nucleophilic substitution or cross-coupling .

Challenges :

  • Steric hindrance from ortho-methyl groups may reduce acylation efficiency compared to less-substituted analogs.

Biological Activity

1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone, commonly referred to by its chemical structure or CAS number (1443305-42-7), is a synthetic compound that has garnered interest in various fields of biological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H17F3O2
  • Molecular Weight : 274.28 g/mol
  • CAS Number : 1443305-42-7

The compound features a trifluoroethanone moiety, which contributes to its unique biological properties. The presence of the butoxy and dimethylphenyl substituents may enhance its lipophilicity and influence its interaction with biological targets.

Research indicates that this compound exhibits several biological activities. These include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The mechanisms are thought to involve mitochondrial dysfunction and subsequent activation of apoptotic pathways.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains. This may be attributed to its ability to disrupt bacterial cell membranes.
  • Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation, although specific targets remain to be fully elucidated.

Case Studies

  • Antitumor Efficacy in Cell Lines : In vitro studies utilizing human cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis (e.g., caspase activation) .
  • Antimicrobial Testing : A series of experiments assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as a therapeutic agent .
  • Enzyme Activity Assays : Inhibition assays revealed that this compound could effectively reduce the activity of cathepsin L, an enzyme implicated in tumor metastasis .

Data Table

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionReduces cathepsin L activity

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